molecular formula C9H19N3O B15259022 1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one

1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one

Cat. No.: B15259022
M. Wt: 185.27 g/mol
InChI Key: MJZVQDZCHWAKKA-MRVPVSSYSA-N
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one is a chemical compound with the molecular formula C9H19N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopiperidine and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one typically involves the reaction of 3-aminopiperidine with dimethylaminoacetone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, in the context of its analgesic properties, the compound may interact with opioid receptors, inhibiting pain signals and providing relief.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one dihydrochloride
  • 1-Acetyl-3-aminopiperidine
  • 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one hydrochloride

Uniqueness

1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one stands out due to its unique combination of an aminopiperidine and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and chemical intermediates.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone

InChI

InChI=1S/C9H19N3O/c1-11(2)7-9(13)12-5-3-4-8(10)6-12/h8H,3-7,10H2,1-2H3/t8-/m1/s1

InChI Key

MJZVQDZCHWAKKA-MRVPVSSYSA-N

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N

Origin of Product

United States

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